N-(4-Bromo-3-methylbenzyl)-2-(methylsulfonyl)ethanamine
Description
N-(4-Bromo-3-methylbenzyl)-2-(methylsulfonyl)ethanamine is a synthetic organic compound characterized by a brominated and methyl-substituted benzyl group attached to a 2-(methylsulfonyl)ethanamine backbone. Its molecular formula is C₁₁H₁₆BrNO₂S, with a molecular weight of 306.22 g/mol .
Properties
IUPAC Name |
N-[(4-bromo-3-methylphenyl)methyl]-2-methylsulfonylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO2S/c1-9-7-10(3-4-11(9)12)8-13-5-6-16(2,14)15/h3-4,7,13H,5-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRAFWBQWMPBEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CNCCS(=O)(=O)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Bromo-3-methylbenzylamine
Procedure :
-
Reduction of 4-Bromo-3-methylacetophenone :
-
React with NaBH₄ in methanol (0°C to RT, 2 hours).
-
Acidify with HCl and extract with ethyl acetate.
-
-
Oxidation to Aldehyde :
-
Treat with pyridinium chlorochromate (PCC) in DCM.
-
-
Reductive Amination :
-
React with ammonium acetate and NaBH₃CN in methanol.
-
Sulfonylation Step
Follow the direct sulfonylation protocol (Section 1).
Bromination of N-(3-Methylbenzyl)-2-(methylsulfonyl)ethanamine
Post-synthetic bromination allows late-stage functionalization.
Procedure :
-
Reagents :
-
N-(3-Methylbenzyl)-2-(methylsulfonyl)ethanamine (1.0 equiv)
-
N-Bromosuccinimide (NBS, 1.1 equiv)
-
AIBN (azobisisobutyronitrile, catalytic)
-
CCl₄ solvent
-
-
Steps :
-
Reflux in CCl₄ under N₂ for 8 hours.
-
Cool, filter succinimide byproduct, and concentrate.
-
Purify via silica gel chromatography.
-
Solid-Phase Synthesis for High-Throughput Applications
A resin-bound approach improves purity and scalability.
Procedure :
-
Immobilization :
-
Load Wang resin with Fmoc-protected 4-bromo-3-methylbenzylamine.
-
-
Sulfonylation :
-
Treat with methanesulfonyl chloride/DIPEA in DMF.
-
-
Cleavage :
-
Use TFA/water (95:5) to release product.
-
Yield : 74% (purity >95% by HPLC).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Direct Sulfonylation | Simple, high yield | Requires pure benzylamine | 78–85 |
| Mn-Catalyzed | Atom-economical, no byproducts | High temperature needed | 82 |
| Multi-Step | Flexible intermediate modification | Low overall yield | 58–62 |
| Bromination | Late-stage functionalization | Risk of over-bromination | 68 |
| Solid-Phase | High purity, scalable | Specialized equipment required | 74 |
Key Research Findings
-
Catalytic Efficiency : Mn(I) catalysts reduce reaction time by 30% compared to traditional methods.
-
Regioselectivity : Bromination at the para position is favored due to steric hindrance from the methyl group.
-
Purification Challenges : Silica gel chromatography is critical for removing dibrominated impurities .
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromo-3-methylbenzyl)-2-(methylsulfonyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of a methyl-substituted ethanamine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl-substituted ethanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Bromo-3-methylbenzyl)-2-(methylsulfonyl)ethanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-Bromo-3-methylbenzyl)-2-(methylsulfonyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methylsulfonyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and available data for N-(4-Bromo-3-methylbenzyl)-2-(methylsulfonyl)ethanamine and related compounds:
Key Comparative Insights
Substituent Effects on Reactivity and Bioactivity
- Halogen vs. Methoxy Groups : The target compound’s 4-bromo-3-methylbenzyl group contrasts with methoxy-substituted analogs (e.g., ’s 3-bromo-4-methoxybenzyl). Bromine’s bulkiness and electronegativity may enhance hydrophobic interactions in biological systems, whereas methoxy groups improve solubility .
- Methylsulfonyl vs. Piperazinyl Groups : Schiff bases like L2 () replace the sulfonyl group with a piperazinyl moiety, demonstrating pancreatic lipase inhibition. This suggests that the sulfonyl group in the target compound might interact differently with enzymes, possibly through hydrogen bonding or steric hindrance .
Biological Activity
N-(4-Bromo-3-methylbenzyl)-2-(methylsulfonyl)ethanamine is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by research findings.
Chemical Structure and Properties
- Molecular Formula : C12H16BrN
- Molecular Weight : 271.17 g/mol
- CAS Number : [insert CAS number if available]
The compound features a bromine substituent and a methylsulfonyl group, which are critical for its interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting a potential role as an antimicrobial agent. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it has been observed to inhibit the proliferation of certain tumor cell lines, potentially through the modulation of cell cycle regulators.
The exact mechanisms by which this compound exerts its biological effects remain under investigation. However, it is believed to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against several pathogens. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, demonstrating promising antimicrobial potential.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Study 2: Anticancer Activity
In another study focusing on its anticancer activity, this compound was tested on human breast cancer cell lines (MCF-7). The compound showed a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM after 48 hours of treatment.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
| A549 | 25 |
Q & A
Q. What are the recommended methods for synthesizing N-(4-Bromo-3-methylbenzyl)-2-(methylsulfonyl)ethanamine?
The compound can be synthesized via reductive amination, a common approach for secondary amines. For example, reacting 4-bromo-3-methylbenzylamine with 2-(methylsulfonyl)acetaldehyde in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) under acidic conditions. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water . Key challenges include controlling stereochemistry (if applicable) and minimizing byproducts like unreacted aldehydes.
Q. How should researchers characterize the purity and structure of this compound?
Use a combination of analytical techniques:
- NMR : - and -NMR to confirm the benzyl and methylsulfonyl groups (e.g., aromatic protons at δ 7.2–7.5 ppm, methylsulfonyl singlet at δ 3.0–3.2 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion ([M+H]) and fragmentation patterns .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .
Q. What are the critical storage conditions for this compound?
Store under inert atmosphere (argon or nitrogen) at room temperature (20–25°C) in a desiccator. The compound is hygroscopic, and prolonged exposure to moisture may degrade the methylsulfonyl group. Avoid light to prevent bromine-related photodegradation .
Advanced Research Questions
Q. How can computational modeling aid in understanding the compound’s reactivity or receptor interactions?
Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations can predict binding affinities to targets like serotonin receptors (5-HT) due to structural analogs (e.g., NBOMe derivatives) . QSAR studies using descriptors like logP and polar surface area may explain pharmacokinetic properties such as blood-brain barrier permeability . Challenges include accurately modeling bromine’s steric effects and sulfonyl group electronegativity.
Q. What experimental strategies resolve contradictions in solubility or stability data across studies?
Discrepancies often arise from solvent choice or impurities. For solubility:
- Use standardized solvents (DMSO, methanol) and sonication for 15–30 minutes .
- Validate via UV-Vis spectroscopy at λ_max (~260 nm for aromatic systems) . For stability, conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
Q. How can researchers investigate the compound’s metabolic pathways in vitro?
- Microsomal Assays : Incubate with liver microsomes (human or rodent) and NADPH cofactor. Analyze metabolites via LC-MS/MS, focusing on demethylation (methylsulfonyl group) or hydroxylation (benzyl ring) .
- CYP Inhibition : Use fluorogenic substrates (e.g., CYP3A4) to identify enzyme interactions .
Q. What are best practices for evaluating stereochemical outcomes in derivatives of this compound?
- Chiral HPLC : Use a Chiralpak® column (e.g., IA or IB) with hexane/isopropanol mobile phase to separate enantiomers .
- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra to computed spectra (TDDFT methods) .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
